5-Thiazolecarboxylic acid, 4-bromo-2-methyl-, ethyl ester
Description
5-Thiazolecarboxylic acid, 4-bromo-2-methyl-, ethyl ester (CAS: Not explicitly listed in evidence, but structurally related to compounds in ) is a brominated thiazole derivative with a methyl group at position 2 and an ethyl ester at position 3. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the ring, known for their role in pharmaceuticals, agrochemicals, and materials science. Its ethyl ester group improves lipophilicity compared to carboxylic acid counterparts, influencing bioavailability and reactivity .
Properties
IUPAC Name |
ethyl 4-bromo-2-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-3-11-7(10)5-6(8)9-4(2)12-5/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLDSGSEEORHLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolecarboxylic acid, 4-bromo-2-methyl-, ethyl ester typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol. This reaction leads to the formation of the thiazole ring and the ester functional group. The reaction conditions generally include refluxing the mixture in ethanol for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Thiazolecarboxylic acid, 4-bromo-2-methyl-, ethyl ester undergoes various types of chemical reactions including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The ester functional group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 4-amino-2-methyl-5-thiazolecarboxylic acid ethyl ester.
Oxidation: Formation of 4-bromo-2-methyl-5-thiazolecarboxylic acid ethyl sulfoxide or sulfone.
Reduction: Formation of 4-bromo-2-methyl-5-thiazolecarboxylic acid ethyl alcohol.
Scientific Research Applications
Pharmaceutical Applications
5-Thiazolecarboxylic acid, 4-bromo-2-methyl-, ethyl ester has shown promising results in pharmaceutical development:
- Enzyme Inhibition : Research indicates that this compound acts as an inhibitor of stearoyl-CoA desaturase 1 (SCD1), an enzyme involved in lipid metabolism. Inhibition of SCD1 may lead to reduced liver fat accumulation and potential therapeutic effects in metabolic disorders .
- Drug Development : It serves as a key intermediate in synthesizing various biologically active compounds. For instance, derivatives of this compound have been explored for their efficacy against conditions like hyperuricemia and gout .
Agricultural Chemistry
In agricultural applications, 5-thiazolecarboxylic acid derivatives have been investigated for their herbicidal properties:
- Herbicidal Activity : Studies show that compounds derived from 5-thiazolecarboxylic acid can reduce herbicidal injury in crops such as corn and rice. This suggests potential use as a safer alternative to traditional herbicides .
Case Studies
- Inhibition of SCD1 : A study demonstrated that this compound effectively inhibits SCD1 in vitro, leading to decreased lipid accumulation in liver cells. This finding supports its potential use in treating metabolic disorders associated with obesity.
- Herbicidal Efficacy : In field trials, thiazole derivatives showed significant reductions in weed populations without harming crop yields. This highlights their potential as environmentally friendly herbicides .
Mechanism of Action
The mechanism of action of 5-Thiazolecarboxylic acid, 4-bromo-2-methyl-, ethyl ester involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to the active site of enzymes, inhibiting their activity. Additionally, the bromine atom and ester functional group can enhance the compound’s binding affinity and specificity. The compound may also interfere with cellular pathways by modulating the activity of key proteins and signaling molecules .
Comparison with Similar Compounds
Table 1: Structural Features of Related Thiazolecarboxylic Acid Esters
Key Observations :
- Bromine vs. Amino Groups: Bromine at position 4 (in the target compound) introduces steric bulk and electrophilic character compared to the amino group in 2-amino-4-methyl derivatives, which are more reactive in nucleophilic substitutions .
- Methyl vs. Aryl Substitutions : Methyl groups (e.g., at position 2) simplify synthesis but may reduce binding affinity compared to aryl-substituted analogs like dichlorophenyl derivatives, which exhibit enhanced hydrophobic interactions .
- Trifluoromethyl vs. Bromine : The electron-withdrawing CF₃ group (in ) increases metabolic stability compared to bromine, which is prone to displacement in cross-coupling reactions .
Key Observations :
- Radical Bromination : The target compound’s synthesis likely involves bromination of a preformed thiazole ring (e.g., ethyl 2-methylthiazole-5-carboxylate) using N-bromosuccinimide (NBS) under radical conditions, similar to methods in .
- Isomerism : Bromination can yield constitutional isomers (e.g., 2a/2b in ), requiring chromatographic separation or crystallography for structural confirmation.
- Protecting Groups: Amino derivatives (e.g., ) often require protection (acetylation/benzoylation) to prevent side reactions during functionalization.
Table 3: Activity and Properties of Selected Compounds
Key Observations :
- Bromine’s Role : Bromine may enhance halogen bonding in target interactions, though specific data for the 4-bromo-2-methyl derivative is lacking in the evidence.
- Methyl vs. Aryl Effects : Methyl-substituted compounds (e.g., ) show moderate activity, while aryl-substituted analogs (e.g., dichlorophenyl in ) exhibit stronger antimicrobial effects due to improved membrane penetration.
- Ester vs. Amide Derivatives : Ethyl esters (e.g., the target compound) are typically prodrugs, whereas amide derivatives (e.g., ) are more stable and bioactive.
Biological Activity
5-Thiazolecarboxylic acid, 4-bromo-2-methyl-, ethyl ester, also known as ethyl 2-bromo-4-methylthiazole-5-carboxylate, is a compound with significant biological activity. Its structure includes a thiazole ring, which is known for its diverse pharmacological properties. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C7H8BrNO2S
- Molecular Weight : Approximately 250.11 g/mol
- Structural Features : The presence of a bromo group at position four and a methyl group at position two enhances its reactivity and biological properties.
Research indicates that this compound exhibits various biological activities primarily through the inhibition of specific enzymes involved in metabolic pathways:
- Inhibition of Stearoyl-CoA Desaturase 1 (SCD1) : This enzyme is crucial in lipid metabolism, and its inhibition may lead to beneficial effects such as reduced liver fat accumulation and improved metabolic profiles.
Enzyme Inhibition
The compound has been studied for its role as a selective inhibitor in metabolic disorders. Key findings include:
- SCD1 Inhibition : Studies show that the compound effectively inhibits SCD1, impacting lipid metabolism pathways. This inhibition could be beneficial in conditions like obesity and fatty liver disease.
Antioxidant Properties
Preliminary studies suggest that compounds structurally related to 5-thiazolecarboxylic acid may exhibit antioxidant properties, potentially contributing to cellular defense mechanisms against oxidative stress .
Table of Related Compounds and Their Activities
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| Ethyl 5-bromo-2-methylthiazole-4-carboxylate | C7H8BrNO2S | Different position of bromine substituent | Potential enzyme inhibitor |
| Ethyl thiazole-4-carboxylate | C6H7NO2S | Lacks bromine substituent | Limited biological activity |
| Ethyl thiazole-5-carboxylate | C6H7NO2S | Lacks bromo and methyl groups | Minimal pharmacological interest |
This table illustrates how structural differences can influence the biological activity of thiazole derivatives.
Synthesis and Applications
This compound is synthesized through various methods that typically involve reactions with thiazole precursors. The synthesis conditions can significantly affect yield and purity:
- Synthesis Example : A method involving the treatment of thiazole derivatives with brominating agents under controlled conditions has yielded high purity compounds suitable for biological testing .
Future Research Directions
Further studies are warranted to explore:
- Broader Pharmacological Effects : Investigating the interaction of this compound with other enzymes and receptors could reveal additional therapeutic applications.
- Clinical Trials : To assess its efficacy in treating metabolic disorders or other diseases where lipid metabolism plays a critical role.
Q & A
Q. Key Considerations :
- Reaction temperature (often 0–5°C for bromination to avoid over-substitution).
- Solvent choice (e.g., ethanol or THF) impacts yield and purity.
| Method | Reagents | Yield | Reference |
|---|---|---|---|
| Thiourea cyclization | Ethyl α-chloroacetoacetate, Br₂ | ~60-70% | |
| Epoxide-thiourea route | Ethyl 2-chloro-2,3-epoxybutyrate | ~50% |
How can the purity and structure of this compound be verified?
Basic Research Question
Analytical Techniques :
Q. Purity Assessment :
- HPLC : Reverse-phase C18 column with UV detection at 254 nm.
- Elemental Analysis : Match calculated vs. observed C, H, N, S, and Br content.
What are the challenges in achieving regioselective bromination of thiazole derivatives?
Advanced Research Question
Regioselectivity in bromination is influenced by:
- Electronic Effects : Electron-rich positions (e.g., 4-position in 2-methylthiazole) are more reactive toward electrophilic bromination .
- Steric Hindrance : Bulky substituents (e.g., 2-methyl group) direct bromination to the less hindered 4-position .
- Reagent Choice : NBS in DMF favors controlled monobromination, while Br₂ in acetic acid may lead to di-substitution.
Q. Case Study :
- Bromination of ethyl 2-methyl-5-thiazolecarboxylate with Br₂ in CHCl₃ at 0°C yields 4-bromo-2-methyl derivative as the major product (85% selectivity) .
How does the bromo substituent influence reactivity in cross-coupling reactions?
Advanced Research Question
The bromo group enables participation in Suzuki-Miyaura or Buchwald-Hartwig couplings for functionalization:
Q. Optimization Tips :
- Use Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in toluene/ethanol at 80°C.
- Monitor reaction progress via TLC to prevent over-coupling.
What computational methods are used to predict the compound’s physicochemical properties?
Advanced Research Question
In Silico Tools :
- DFT Calculations : Predict electronic structure, bond lengths, and reactivity using Gaussian or ORCA software .
- Molecular Dynamics (MD) : Simulate solubility and stability in solvents (e.g., ethanol, DMSO) .
- ADMET Prediction : Use SwissADME or ADMETlab to estimate bioavailability, logP (~2.5), and metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
